N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
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Overview
Description
N,N-dimethyl-N'-[5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazol-2-yl]methanimidamide is an aryl sulfide.
Scientific Research Applications
Anticancer Potential
A significant application of compounds similar to N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide is in anticancer research. Studies have shown that Schiff’s bases containing a thiadiazole scaffold, closely related to the compound , exhibit promising anticancer activity. These compounds were effective against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, suggesting a potential avenue for future cancer treatments (Tiwari et al., 2017).
Antimicrobial and Antifungal Activity
Another area of application for compounds like this compound is in antimicrobial and antifungal research. Similar compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains. Some of these compounds displayed appreciable activity, suggesting their potential as antimicrobial and antifungal agents (Chandrakantha et al., 2014).
Corrosion Inhibition
Thiadiazole derivatives have been studied for their corrosion inhibition properties. These compounds, including those similar to this compound, showed good protective effects in sulfuric acid solutions. They are primarily inhibitors of a mixed type, reducing the rate of the cathodic process and indicating their promise in developing acid corrosion inhibitors (Shein et al., 2019).
Properties
Molecular Formula |
C15H15N5S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C15H15N5S2/c1-10-8-13(11-6-4-5-7-12(11)17-10)21-15-19-18-14(22-15)16-9-20(2)3/h4-9H,1-3H3/b16-9+ |
InChI Key |
TUKHBNWSNXWSSM-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)/N=C/N(C)C |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N=CN(C)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N=CN(C)C |
solubility |
33.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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